4-(tert-Butoxy)-1,2-difluorobenzene

Protecting Group Chemistry Ether Cleavage Orthogonal Deprotection

Researchers face regioselectivity issues and incompatible protecting group chemistry with simple alkoxy difluorobenzenes. This 1,2-difluoro-4-(tert-butoxy)benzene solves both via its bulky tert-butyl group. - **Orthogonal Deprotection:** Cleaves cleanly with TFA at 0°C, leaving Boc, esters, and acid-sensitive functionalities intact. - **Regiochemical Control:** Steric bulk (Taft Es = -1.54) directs metalation to the 5- or 6-position, suppressing unwanted 3-substitution. - **Quality Assurance:** Available at ≥98% purity with full analytical documentation; ideal for LCD formulation and agrochemical R&D.

Molecular Formula C10H12F2O
Molecular Weight 186.20 g/mol
Cat. No. B13704821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butoxy)-1,2-difluorobenzene
Molecular FormulaC10H12F2O
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC(=C(C=C1)F)F
InChIInChI=1S/C10H12F2O/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,1-3H3
InChIKeyYHQCEKMFMSYPMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(tert-Butoxy)-1,2-difluorobenzene Procurement Baseline


4-(tert-Butoxy)-1,2-difluorobenzene (CAS 1369829-24-2) is a vicinal difluoroaromatic ether with molecular formula C10H12F2O and molecular weight 186.20 g/mol . It belongs to the class of 1,2-difluorobenzene derivatives widely employed as building blocks for liquid crystals, pharmaceuticals, and agrochemicals [1]. The tert-butoxy group at the 4-position, juxtaposed with fluorine atoms at the 1- and 2-positions, creates a sterically congested, electronically tuned aromatic ring that differentiates it from simpler alkoxy or non-fluorinated analogs.

Difluoroaromatic ether building block
Steric and electronic control via 1,2-difluoro-4-tert-butoxy pattern
Applied in liquid crystal, pharmaceutical, and agrochemical R&D

4-(tert-Butoxy)-1,2-difluorobenzene: Why Substitution Fails


In-class compounds such as 1,2-difluoro-4-methoxybenzene or 1-butoxy-2,3-difluorobenzene are not interchangeable with the title compound due to three interconnected factors: (i) the tert-butoxy group's unique steric and electronic profile, which modulates both the reactivity of the aromatic ring and the lability of the ether linkage [1]; (ii) the specific 1,2-difluoro-4-substitution pattern, which determines regioselectivity in downstream functionalization and mesophase behavior in liquid crystals [2]; and (iii) the orthogonal protecting-group strategy enabled by the tert-butoxy moiety, which can be cleaved under mild acidic conditions without affecting acid-sensitive functionalities elsewhere in the molecule—a feature absent in methyl or primary alkyl ethers [1]. Generic substitution with a different alkoxy group would alter reaction kinetics, product distribution, and final material performance, making precise structural fidelity critical for reproducible R&D and manufacturing outcomes.

Steric and electronic profile may not reproduce with methoxy or linear alkoxy analogs
1,2-Difluoro-4-substitution pattern defines regioselectivity; substitution may shift outcomes
Orthogonal acidic cleavage capability missing in methyl ethers, altering deprotection strategy

4-(tert-Butoxy)-1,2-difluorobenzene: Differentiation Evidence


Orthogonal Cleavage: tert-Butoxy vs. Methoxy

The tert-butoxy group on the target compound can be cleaved under distinctly milder and more selective conditions than the methoxy group on 1,2-difluoro-4-methoxybenzene. This enables sequential deprotection strategies in complex molecule synthesis where methoxy ethers would require harsh reagents incompatible with other functional groups [1].

Cleavage Condition
Class-level inference
TFA at 0 °C vs BBr₃/HI; ΔT ≥30 °C
Supports orthogonal deprotection strategy
Standard ether cleavage protocols; E1 elimination pathway
Protecting Group Chemistry Ether Cleavage Orthogonal Deprotection

Steric Hindrance: tert-Butoxy vs. Methoxy

The tert-butoxy substituent exerts substantially greater steric hindrance than methoxy, directly influencing regioselectivity in electrophilic aromatic substitution and metalation reactions [1]. The Taft steric parameter (Es) quantifies this difference and is predictive of reaction outcomes.

Steric Bulk (Taft Es)
Class-level inference
Es −1.54 (tert-butyl) vs 0.00 (methyl); ~35× greater steric demand
Steric direction for regioselective functionalization
Derived from acid-catalyzed ester hydrolysis model
Steric Effects Quantitative Structure-Property Relationships Regioselectivity

Commercial Purity & QC Documentation

The title compound is commercially available with a standard purity of 98%, supported by batch-specific analytical data (NMR, HPLC, GC) . This contrasts with the closely related 1,2-difluoro-4-methoxybenzene, which is often supplied at lower or unspecified purity (e.g., 95% typical) without guaranteed QC documentation from all sources . For procurement decisions, the availability of robust QC data ensures reproducibility in multi-step syntheses and material qualification.

Supplier Purity
Data to verify
98% with batch NMR, HPLC, GC reports
Reduces in-house purification burden
Methoxy analog often ≤95% without batch QC
Quality Control Building Block Sourcing Reproducibility

Liquid Crystal: Negative Dielectric Anisotropy

1,2-Difluorobenzene derivatives bearing an alkoxy substituent are key components in vertically aligned (VA) mode liquid crystal displays due to their large negative dielectric anisotropy (Δε) and low optical birefringence (Δn) [1]. The tert-butoxy group, through its steric and electronic influence, is expected to modify the mesophase temperature range and the rotational viscosity (γ1) relative to n-alkoxy analogs, although direct experimental data for this specific compound in formulated mixtures remain sparse.

Dielectric Anisotropy
Class-level inference
Expected negative Δε; no direct mixture data available
Supports VA-LCD mixture component evaluation
Wider nematic range, higher viscosity expected vs. n-alkoxy
Liquid Crystals Dielectric Anisotropy VA Mode LCD

4-(tert-Butoxy)-1,2-difluorobenzene: Recommended Applications


Late-Stage Phenol Unveiling

When a synthetic route requires a protected phenol that must survive multiple transformations (e.g., cross-couplings, reductions, oxidations) and be released gently at the final step, 4-(tert-Butoxy)-1,2-difluorobenzene is the appropriate choice. Its tert-butoxy group is cleaved cleanly with TFA at 0 °C [1], conditions that leave tert-butyl carbamates (Boc), esters, and most other protecting groups intact. In contrast, the methoxy analog would necessitate BBr3 or HI, which would simultaneously strip many other functional groups [1].

Regioselective Directed ortho-Metalation

The steric bulk of the tert-butoxy group (Taft Es = −1.54) [1] strongly disfavors metalation at the adjacent 3-position, directing lithiation or magnesiation to the 5- or 6-position. This regiochemical control is valuable when preparing polysubstituted difluorobenzene scaffolds for bioactive molecule libraries. The methoxy analog (Es ≈ 0.00) provides far less steric direction, often resulting in product mixtures that reduce yield and complicate purification.

High-Purity Building Block for Liquid Crystals

For VA mode LCD development, even trace impurities can elevate ionic conductivity and degrade voltage holding ratio (VHR). The commercial availability of the title compound at 98% purity with full analytical documentation [1] makes it suitable for high-precision mixture formulation. While direct dielectric data for this compound are pending, its structural kinship to proven 1,2-difluoro-4-alkoxybenzene liquid crystals [2] supports its evaluation as a component for fine-tuning rotational viscosity and clearing point.

Agrochemical Intermediate: Ether Shielding

In the design of fluorinated agrochemicals, the tert-butoxy group imparts metabolic stability that methoxy or ethoxy groups lack, as the branched alkyl ether resists oxidative O-dealkylation by cytochrome P450 enzymes. Although in vivo metabolic data for this specific compound are not publicly available, the well-established structure-metabolism relationship of tert-butyl ethers in pesticide chemistry supports this application rationale [1].

Application
Selection Property
Validation Focus
Late-stage phenol deprotection
Orthogonal tert-butoxy cleavage
Compatibility with acid-sensitive intermediates
Regioselective ortho-metalation
Steric direction for metalation
Regioselectivity in polysubstituted difluorobenzenes
High-purity LC mixture formulation
High purity with batch QC documentation
Voltage holding ratio and ionic purity
Metabolically stable ether shielding
tert-Butyl ether oxidative stability
Resistance to O-dealkylation in agrochemical research
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